2-Bromo-1-(5-chlorofuran-2-yl)ethanone
Description
2-Bromo-1-(5-chlorofuran-2-yl)ethanone (C₆H₄BrClO₂) is a halogenated ketone featuring a furan ring substituted with chlorine at the 5-position and a bromoacetyl group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of oxime derivatives and quinolone-based pharmaceuticals. For instance, it reacts with O-chlorobenzyl oximes to form intermediates for antidiabetic and antimicrobial agents . Its structural uniqueness lies in the electron-deficient furan ring, which influences its reactivity and physical properties compared to other halogenated ketones.
Properties
Molecular Formula |
C6H4BrClO2 |
|---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
2-bromo-1-(5-chlorofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrClO2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 |
InChI Key |
WRWIYQQAGSIOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Summary Table of Preparation Methods
| Brominating Agent | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) + p-TsOH | Acetonitrile | Reflux, inert atmosphere, 2 h | ~93 | Silica gel chromatography purification |
| Phenyltrimethylammonium tribromide | Anhydrous THF | 0–20°C, 1 h + 20 min ambient | Quantitative | Precipitate formation, simple workup |
| Copper(II) bromide (CuBr2) | Ethyl acetate | Reflux, 3–5 h | Not specified | Sonication and hexane extraction purification |
| Oxone + Ammonium bromide | Methanol | Room temp or reflux, 1.5 h | Not specified | Oxidative bromination, column chromatography |
Research Findings and Analysis
- The use of NBS is well-established for α-bromination of ketones with good selectivity and yields, suitable for substrates bearing sensitive heterocycles like chlorofurans.
- Phenyltrimethylammonium tribromide offers a mild and efficient bromination route at low temperatures, minimizing side reactions and preserving the furan ring.
- Copper(II) bromide provides a metal-mediated bromination method, which can be advantageous for scale-up and may offer different selectivity profiles.
- The Oxone/ammonium bromide system is a greener alternative using oxidative bromination, avoiding hazardous bromine reagents, though yields and purity depend on careful reaction monitoring.
- The choice of method depends on substrate sensitivity, scale, and desired purity. For 2-Bromo-1-(5-chlorofuran-2-yl)ethanone, mild conditions and controlled temperatures are critical due to the reactive furan moiety and chlorine substituent.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-chlorofuran-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(5-chlorofuran-2-yl)ethanol.
Oxidation: Formation of furan-2,5-dione derivatives.
Scientific Research Applications
2-Bromo-1-(5-chlorofuran-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone involves its interaction with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural attributes of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-1-(5-chlorofuran-2-yl)ethanone | C₆H₄BrClO₂ | 223.45 | Not reported | Not reported | 5-Cl-furan, 2-bromoacetyl |
| 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone | C₆H₄BrClOS | 239.52 | Not reported | Not reported | 5-Cl-thiophene, 2-bromoacetyl |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₁BrO₃ | 259.10 | 81–83 | 326.5 (predicted) | 3,4-dimethoxybenzene |
| 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone | C₆H₄BrNO₃S | 250.07 | Not reported | Not reported | 5-NO₂-thiophene, 2-bromoacetyl |
| 2-Bromo-1-(3,5-difluorophenyl)ethanone | C₈H₅BrF₂O | 235.03 | Not reported | Not reported | 3,5-diF-benzene |
Key Observations :
- Furan vs. Thiophene/Benzene Rings : The furan ring in the target compound introduces oxygen as a heteroatom, reducing electron density compared to sulfur in thiophene analogs (e.g., C₆H₄BrClOS) or fluorine in aryl derivatives (e.g., C₈H₅BrF₂O) . This impacts solubility and dipole moments.
- Melting Points: Aromatic derivatives like 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone exhibit higher melting points (81–83°C) due to stronger intermolecular interactions (e.g., π-π stacking) compared to heterocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
